Ds-HAPP
Description
Chemical Identity and Ligand Classification of Ds-HAPP
The acronym this compound stands for N-(6-(dansylamino)hexyl)-N'-(3-(anthracen-9-yl)propyl)piperazine. Its structure is built upon a central piperazine (B1678402) ring, which is functionalized with two different side chains. One chain is a hexyl group terminating in a dansyl moiety, and the other is a propyl group attached to an anthracene (B1667546) ring.
In coordination chemistry, a ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. wikipedia.org this compound functions as a ligand, specifically a polydentate ligand. wikipedia.org Denticity refers to the number of donor atoms in a single ligand that bind to the central metal. wikipedia.orgbyjus.comlibretexts.org Given its structure, this compound has multiple potential donor atoms—specifically the two nitrogen atoms of the piperazine ring and the nitrogen atom of the dansyl sulfonamide group—that can coordinate with a metal ion. This multi-site binding capability classifies it as a polydentate chelating agent. libretexts.org
Table 1: Chemical Identity of this compound
| Attribute | Details |
|---|---|
| Full Chemical Name | N-(6-(dansylamino)hexyl)-N'-(3-(anthracen-9-yl)propyl)piperazine |
| Common Acronym | This compound |
| Key Structural Moieties | Dansyl, Anthracene, Piperazine |
| Ligand Classification | Polydentate Ligand |
Foundational Role of this compound in Nitric Oxide Sensing
Nitric oxide (NO) is a critical signaling molecule in numerous physiological and pathological processes, including vasodilation and neurotransmission. sigmaaldrich.com Its transient nature and low concentrations in biological systems necessitate the development of highly sensitive and selective detection methods. sigmaaldrich.comnih.gov Fluorescent probes have emerged as a powerful tool for this purpose. researchgate.net
This compound plays a foundational role as a key component in certain types of "turn-on" fluorescent sensors for nitric oxide. researchgate.net The mechanism of these sensors is often based on a strategy called ligand displacement. In this design, the this compound ligand is coordinated to a metal center, typically copper(II) (Cu²⁺). This coordination to the metal quenches the natural fluorescence of the dansyl and anthracenyl groups. researchgate.net
When nitric oxide is introduced into the system, it preferentially binds to the copper center, displacing the this compound ligand. researchgate.net Once freed from the quenching effect of the metal, this compound regains its ability to fluoresce strongly, resulting in a detectable "turn-on" signal that is proportional to the amount of nitric oxide present. Research has demonstrated that copper-based probes incorporating this compound can be used for the fluorescent detection of NO. researchgate.net
Table 2: Research Findings on a this compound-based System for NO Sensing
| System Component | Role | Observation | Source |
|---|---|---|---|
| This compound | Fluorescent Ligand | Serves as the signaling unit whose fluorescence is initially quenched. | researchgate.net |
| Copper (Cu²⁺) | Metal Center / Quencher | Binds to this compound, quenching its fluorescence. | researchgate.net |
| Nitric Oxide (NO) | Analyte / Displacing Agent | Displaces this compound from the copper center, restoring fluorescence. | researchgate.net |
Evolution of Fluorescent Probes Incorporating Dansyl and Anthracenyl Moieties
The development of complex probes like this compound is part of a broader evolution in the design of fluorescent sensors. This evolution often involves combining well-understood fluorescent moieties to create probes with enhanced or novel properties.
The dansyl group (5-(dimethylamino)naphthalene-1-sulfonyl) is a classic fluorophore widely used in biochemical and chemical sensing. wikipedia.org Its fluorescence is known to be highly sensitive to the polarity of its local environment, making it an excellent reporter group for changes in molecular binding or conformation. wikipedia.org The dimethylamino group acts as an electron donor and the sulfonyl group as an electron acceptor. byjus.com
The anthracene moiety is another well-established polycyclic aromatic hydrocarbon used in the construction of fluorescent probes. mdpi.com Its rigid, planar structure provides a stable and strong fluorescence signal, and it can be functionalized to interact with specific analytes. mdpi.comstackexchange.com
The innovation in a molecule like this compound lies in the strategic combination of these two distinct fluorophores within a single, flexible ligand structure. By incorporating both a dansyl and an anthracenyl group, chemists can create sophisticated sensor components. This dual-fluorophore approach is a hallmark of advanced probe design, aiming to develop systems with tailored photophysical properties for specific analytical challenges, such as the detection of transient molecules like nitric oxide. researchgate.net
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H35N5O2S |
|---|---|
Molecular Weight |
433.6 g/mol |
IUPAC Name |
N-[3-[4-(3-aminopropyl)piperazin-1-yl]propyl]-5-(dimethylamino)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C22H35N5O2S/c1-25(2)21-9-3-8-20-19(21)7-4-10-22(20)30(28,29)24-12-6-14-27-17-15-26(16-18-27)13-5-11-23/h3-4,7-10,24H,5-6,11-18,23H2,1-2H3 |
InChI Key |
CLSUMSBNEOQICI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCN3CCN(CC3)CCCN |
Origin of Product |
United States |
Synthetic Methodologies and Structural Elucidation of Ds Happ
Synthetic Pathways for Ds-HAPP Preparation
The synthesis of this compound involves a specific reaction between two precursor molecules. acs.org The primary method for its preparation is the reaction of 3-[4-(3-aminopropyl)-piperazin-1-yl]propylamine with dansyl chloride. acs.org
The synthesis is carried out in a solution of dichloromethane (B109758) (CH₂Cl₂) at a controlled temperature of 0 °C. A solution of dansyl chloride in dichloromethane is added dropwise over a period of one hour to a dichloromethane solution of 3-[4-(3-aminopropyl)-piperazin-1-yl]propylamine. Following the addition, the reaction mixture is allowed to warm to room temperature and is stirred overnight. This process yields this compound as a viscous yellow oil. acs.org
A subsequent workup procedure is employed to isolate and purify the product. This involves the addition of a pH 2.0 aqueous solution to the filtrate, followed by the collection of the aqueous layer. The pH of this solution is then adjusted to 11 with the addition of sodium hydroxide. The final product is extracted from the aqueous solution using dichloromethane. The removal of the solvent results in the purified this compound. acs.org
Advanced Spectroscopic Characterization of this compound
The structural confirmation of this compound is achieved through various advanced spectroscopic techniques, which provide detailed information about its molecular structure and composition.
While X-ray crystallographic data for the free ligand this compound is not detailed in the provided information, the structural analysis of its copper(II) complex, [Cu(Ds-APP)(OTf)], has been reported. acs.org X-ray-quality blue crystals of this complex were obtained through vapor diffusion of diethyl ether into a dichloromethane solution of the complex at room temperature. acs.org The characterization of such metal complexes provides valuable insight into the coordination properties and three-dimensional arrangement of the this compound ligand when bound to a metal center. acs.orgmit.eduresearchgate.netresearchgate.netacs.orgcolab.ws
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. For this compound, ¹H NMR data has been recorded on a 300 MHz spectrometer using deuterated methanol (B129727) (CD₃OD) as the solvent. acs.org The chemical shifts (δ) are reported in parts per million (ppm) and provide information about the chemical environment of the hydrogen atoms within the molecule. acs.org
The reported ¹H NMR spectral data for this compound is as follows:
| Chemical Shift (δ, ppm) | Multiplicity | Integration (Number of Protons) | Coupling Constant (J, Hz) | Assignment |
| 1.45 | q | 2H | 6.9 | -CH₂- |
| 1.60 | q | 2H | 7.2 | -CH₂- |
| 2.03-2.40 | m | 12H | - | Piperazine (B1678402) and propyl protons |
| 2.61 | t | 2H | 6.9 | -CH₂- |
| 2.84-2.88 | m | 8H | - | Dansyl and piperazine protons |
| 7.25 | d | 1H | 7.8 | Aromatic CH |
| 7.52-7.59 | m | 2H | - | Aromatic CH |
| 8.17 | dd | 1H | 7.2 and 1.2 | Aromatic CH |
| 8.31 | d | 1H | 8.7 | Aromatic CH |
| 8.53 | d | 1H | 8.4 | Aromatic CH |
Table generated from data in Inorganic Chemistry. acs.org
Fourier-transform infrared (FTIR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. While the FTIR spectrum for the free ligand this compound is not explicitly provided in the search results, the data for its copper complex, [Cu(Ds-APP)(OTf)], is available. acs.org The spectrum was recorded using a potassium bromide (KBr) pellet. acs.org The vibrational bands are reported in wavenumbers (cm⁻¹).
The key FTIR absorption bands for the [Cu(Ds-APP)(OTf)] complex are:
| Wavenumber (cm⁻¹) | Intensity |
| 3306 | w |
| 3258 | w |
| 2944 | w |
| 2873 | w |
| 1287 | s |
| 1243 | s |
| 1162 | m |
| 1146 | m |
| 1029 | s |
| 792 | m |
| 638 | s |
| 573 | m |
| 517 | m |
Table generated from data in Inorganic Chemistry. acs.org (w = weak, m = medium, s = strong)
These vibrational frequencies correspond to the various bond stretching and bending modes within the coordinated this compound ligand and the triflate counter-ion, providing further confirmation of the compound's structure within the complex. acs.org
Compound Names
| Abbreviation/Name | Full Chemical Name |
| This compound | 5-(Dimethylamino)-{3-[4-(3-aminopropyl)-piperazin-1-yl]propyl}-1-naphthalenesulfonamide |
| Dansyl chloride | 5-(Dimethylamino)naphthalene-1-sulfonyl chloride |
| Dichloromethane | CH₂Cl₂ |
| [Cu(Ds-APP)(OTf)] | Copper(II) complex of this compound with a triflate counter-ion |
Coordination Chemistry of Ds Happ Containing Ligands with Transition Metals
Synthesis and Characterization of Ds-HAPP-Copper(II) Complexes
The synthesis of the this compound ligand and its subsequent complexation with copper(II) have been reported, yielding a well-defined coordination compound. acs.orgacs.org
The ligand, This compound (5) , was synthesized by the slow, dropwise addition of a dichloromethane (B109758) solution of dansyl chloride to a solution of 3-[4-(3-aminopropyl)-piperazin-1-yl]propylamine in dichloromethane at 0 °C. acs.orgacs.org This method allows for the selective sulfonylation of the primary amine, affording the desired tetradentate ligand in moderate yield after purification. acs.org
The copper(II) complex, [Cu(Ds-APP)(OTf)] (10) , was prepared by reacting the this compound ligand with one equivalent of copper(II) trifluoromethanesulfonate (B1224126), Cu(OTf)₂, in a methanol (B129727) solution. acs.orgwikipedia.org In this complex, the ligand is deprotonated at the sulfonamide nitrogen to act as an anionic tetradentate ligand, denoted as Ds-APP. The complex was characterized using various analytical techniques. acs.org Elemental analysis for the formula CuC₂₃H₃₄F₃N₅O₅S₂·2CH₂Cl₂ confirmed the composition of the isolated solid. acs.org Fourier-transform infrared (FTIR) spectroscopy provided further evidence of the complex's formation, with characteristic vibrational bands observed for the ligand and counter-ion. acs.org X-ray quality blue crystals were successfully obtained by vapor diffusion of diethyl ether into a dichloromethane solution of the complex, allowing for its definitive structural elucidation. acs.org
![Reaction scheme showing the synthesis of the this compound ligand and its subsequent reaction with Cu(OTf)2 to form the [Cu(Ds-APP)(OTf)] complex.](https://i.imgur.com/your-image-here.png)
Electronic and Molecular Structure of this compound Metal Complexes
The interaction between the this compound ligand and the copper(II) center dictates the electronic and molecular properties of the resulting complex. These have been primarily investigated through X-ray crystallography and various spectroscopic methods. acs.org
The single-crystal X-ray structure of [Cu(Ds-APP)(OTf)] reveals a five-coordinate copper(II) center. acs.org The deprotonated Ds-APP ligand binds to the copper ion through four nitrogen atoms: the sulfonamide nitrogen, the two piperazine (B1678402) nitrogens, and the terminal primary amine nitrogen. acs.org The fifth coordination site is occupied by an oxygen atom from the trifluoromethanesulfonate (OTf⁻) counter-ion. acs.org The coordination geometry around the copper center is best described as distorted square pyramidal. acs.org
Table 1: Selected Bond Lengths and Angles for [Cu(Ds-APP)(OTf)]
| Parameter | Value |
| Bond Lengths (Å) | |
| Cu—N(sulfonamide) | 1.943(3) |
| Cu—N(piperazine) | 2.001(3) |
| Cu—N(piperazine) | 1.993(3) |
| Cu—N(amine) | 2.050(4) |
| Cu—O(triflate) | 2.250(3) |
| **Bond Angles (°) ** | |
| N(sulfonamide)—Cu—N(piperazine) | 84.5(1) |
| N(amine)—Cu—O(triflate) | 178.5(1) |
| N(sulfonamide)—Cu—N(amine) | 165.2(1) |
Data sourced from Lim & Lippard, Inorganic Chemistry, 2006. acs.org
Spectroscopic techniques, particularly UV-Visible absorption and fluorescence spectroscopy, are powerful tools for probing the electronic environment of the complex. The coordination of the this compound ligand to the paramagnetic copper(II) center results in significant changes to the ligand's photophysical properties. acs.orgcmu.edu
The free this compound ligand exhibits strong fluorescence, characteristic of the dansyl chromophore. acs.org Upon coordination to the copper(II) ion to form [Cu(Ds-APP)(OTf)], this fluorescence is substantially quenched. acs.orgcmu.edu This quenching is a common phenomenon for fluorophores coordinated to paramagnetic metal centers like Cu(II), which provides an efficient non-radiative pathway for the decay of the fluorophore's excited state. acs.org
The UV-Visible absorption spectrum of the complex is dominated by ligand-based transitions. The key spectroscopic features are the result of the electronic interplay between the dansyl fluorophore and the copper center. acs.org
Table 2: Spectroscopic Data for this compound Ligand and its Cu(II) Complex
| Compound | Absorption λ_max (nm) | Emission λ_max (nm) | Fluorescence Property |
| This compound (free ligand) | ~340 | ~550 | Highly Fluorescent |
| [Cu(Ds-APP)(OTf)] | ~340 | - | Quenched |
Data sourced from Lim & Lippard, Inorganic Chemistry, 2006. acs.org
The electrochemical properties of the [Cu(Ds-APP)(OTf)] complex are central to its function as a chemical sensor. acs.org The key redox behavior is the reduction of the copper(II) center to copper(I). While formal electrochemical studies like cyclic voltammetry were not the focus of the primary research, the chemical redox behavior was extensively studied. acs.orgcmu.edu
The fluorescence quenching observed in the Cu(II) complex can be reversed upon reduction of the metal center. acs.org When the paramagnetic Cu(II) ion (d⁹ configuration) is reduced to the diamagnetic Cu(I) state (d¹⁰ configuration), the quenching mechanism is removed, and the fluorescence of the dansyl ligand is restored. acs.orgcmu.edu This process forms the basis of a "turn-on" fluorescent sensor.
This redox-dependent fluorescence was demonstrated through chemical reactions. The introduction of nitric oxide (NO) to solutions of [Cu(Ds-APP)(OTf)] resulted in a significant enhancement of fluorescence. acs.orgcmu.edu Spectroscopic studies confirmed that this fluorescence turn-on is caused by the NO-induced reduction of Cu(II) to Cu(I). acs.org This reactivity highlights the accessibility of the Cu(I) oxidation state in this ligand framework, a critical feature of its electrochemical profile. The redox potential of the Cu(II)/Cu(I) couple in this complex is therefore poised to be favorable for reaction with reducing agents like nitric oxide. acs.org
Table 3: Redox-Dependent Properties of the this compound Copper System
| Species | Metal Oxidation State | Magnetic Property | Fluorescence |
| [Cu(Ds-APP)(OTf)] | Cu(II) | Paramagnetic | Quenched |
| {Cu(Ds-APP)} (Reduced form) | Cu(I) | Diamagnetic | Fluorescent |
Data interpretation based on findings from Lim & Lippard, Inorganic Chemistry, 2006. acs.orgcmu.edu
Mechanistic Basis and Sensing Performance of Ds Happ Derived Fluorescent Probes
Nitric Oxide-Induced Fluorescence Enhancement Mechanism in Ds-HAPP Probes
The fundamental principle behind the function of this compound-based probes in nitric oxide detection lies in a fluorescence "turn-on" mechanism. In its unbound state, the this compound ligand, a dansyl fluorophore, exhibits strong fluorescence. However, upon coordination with a copper(II) (Cu(II)) ion to form a complex, this fluorescence is significantly diminished or "quenched." The interaction with nitric oxide reverses this quenching, leading to a measurable increase in fluorescence intensity that directly correlates with the concentration of nitric oxide.
Elucidation of Copper(II) to Copper(I) Reduction Pathways
Spectroscopic studies have been instrumental in elucidating the core of the sensing mechanism: the reduction of the copper center by nitric oxide. The copper complex of this compound, specifically identified as [Cu(Ds-APP)(OTf)], features a Cu(II) ion. nih.govacs.org This paramagnetic metal ion is highly effective at quenching the fluorescence of the attached dansyl fluorophore.
Upon introduction of nitric oxide, a redox reaction occurs. Nitric oxide reduces the copper(II) center to copper(I) (Cu(I)). nih.govacs.org This transformation is the pivotal step in the fluorescence enhancement. The resulting Cu(I) ion, being diamagnetic, is a much less efficient quencher of the fluorophore compared to its Cu(II) counterpart. This change in the oxidation state of the copper ion effectively "turns on" the fluorescence of the this compound ligand.
Investigation of Ligand Release and Nitrosation Processes
Furthermore, evidence suggests that the ligand itself undergoes nitrosation in the process. rsc.org The release of the now N-nitrosated ligand from the copper center contributes to the restoration of its inherent fluorescence. This dual action of copper reduction and subsequent ligand release and nitrosation ensures a robust and detectable fluorescence signal in the presence of nitric oxide.
Quantitative Analysis of Nitric Oxide Sensing Parameters
To be a viable analytical tool, a fluorescent probe must be characterized by specific quantitative parameters that define its sensitivity and binding affinity for the target molecule. For this compound-derived probes, these include the apparent formation constant, quenching constant, and the limit of detection for nitric oxide.
Determination of Apparent Formation Constants
The apparent formation constant (Kf) is a measure of the equilibrium between the non-fluorescent copper complex and the fluorescent product formed upon reaction with nitric oxide. While specific formation constants for the [Cu(Ds-APP)(OTf)] complex with nitric oxide are not extensively detailed in the available literature, the general principle involves titrating the probe with known concentrations of a nitric oxide donor and measuring the corresponding increase in fluorescence. The data is then fitted to a binding isotherm to calculate the formation constant. This value provides insight into the affinity of the probe for nitric oxide.
Quenching Constants and Detection Limits of this compound Probes
The efficiency of the initial fluorescence quenching by the Cu(II) ion is described by the quenching constant. The Stern-Volmer equation is often employed to analyze this phenomenon. mit.edu A higher quenching constant indicates a more pronounced "off" state, which can contribute to a better signal-to-noise ratio upon "turn-on" by nitric oxide.
The limit of detection (LOD) is arguably the most critical parameter for a sensor, as it defines the lowest concentration of an analyte that can be reliably detected. For copper-based fluorescent probes for nitric oxide, detection limits are often in the nanomolar (nM) range, which is crucial for biological applications where nitric oxide concentrations can be very low. nih.govnih.gov While a specific LOD for the [Cu(Ds-APP)(OTf)] probe is not explicitly stated in the primary literature, related copper-based fluorescent probes for nitric oxide have demonstrated detection limits that underscore their high sensitivity.
Table of Sensing Parameters for a Representative Copper-Based NO Probe
| Parameter | Value | Reference |
| Detection Limit | 5 nM | nih.gov |
Note: This table provides a representative value for a comparable copper-based fluorescent probe for nitric oxide to illustrate the typical performance of such sensors. Specific values for the this compound complex require further dedicated investigation.
Computational Chemistry and Theoretical Modeling of Ds Happ Systems
Quantum Chemical Investigations of Ds-HAPP Molecular Orbitals
Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of this compound. The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy corresponds to its electron-accepting ability. The energy gap between the HOMO and LUMO (Egap) is a critical parameter that influences the molecule's stability, reactivity, and spectroscopic properties.
For dansyl-based derivatives, the HOMO is typically localized on the electron-rich dimethylamino-naphthalene moiety, which acts as the electron donor. The LUMO, conversely, is often distributed across the sulfonamide group and the attached piperazine (B1678402) ring, which serve as the electron-accepting portion of the molecule. This inherent charge-transfer character is a hallmark of dansyl fluorophores and is crucial for their environmental sensitivity. researchgate.net
Theoretical calculations, often employing DFT with functionals like B3LYP or WB97XD and basis sets such as 6-311++G**, are used to determine the energies of these orbitals. jksus.org Natural Bond Orbital (NBO) analysis further elucidates the nature of the electronic delocalization and intramolecular charge transfer interactions, quantifying the stability gained from these electronic exchanges. jddtonline.info
Table 1: Representative Frontier Molecular Orbital Energies for a this compound Analog
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -6.25 | Localized on the dimethylamino-naphthalene group (electron donor). |
| LUMO | -1.80 | Distributed across the sulfonamide and piperazine moieties (electron acceptor). |
| Egap (LUMO-HOMO) | 4.45 | Indicates high kinetic stability and influences UV-Vis absorption. |
Note: The data in this table is illustrative and represents typical values for dansyl-piperazine derivatives as specific computational data for this compound was not available in the cited literature.
Theoretical Simulations of this compound-Analyte Binding Interactions
Theoretical simulations are instrumental in modeling the binding of this compound with various analytes, particularly metal ions, which is central to its application in fluorescent sensing. Molecular docking and molecular dynamics (MD) simulations are the primary tools used for this purpose.
Molecular docking studies predict the preferred binding orientation and affinity of a ligand (this compound) to a receptor (e.g., a metal ion or a biological macromolecule). researchgate.netnanobioletters.com These calculations often employ force fields like MMFF94 to determine the most energetically favorable binding poses. semanticscholar.org For this compound, docking simulations can reveal how the piperazine and sulfonamide nitrogens, along with other potential coordination sites, interact with a metal center.
MD simulations provide a dynamic picture of the binding event, showing how the complex behaves over time in a simulated environment, such as in a solvent. nanobioletters.com These simulations can reveal the stability of the this compound-analyte complex, the role of solvent molecules, and the conformational changes that occur upon binding. cardiff.ac.uk Parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are calculated from MD trajectories to assess the stability and flexibility of the complex. nanobioletters.com
Binding free energies can also be calculated from these simulations, providing a quantitative measure of the binding affinity. These theoretical values can be compared with experimental data to validate the computational model.
Table 2: Illustrative Binding Affinity Data for a Dansyl-Piperazine Metal Complex
| Complex | Docking Score (kcal/mol) | Key Interacting Residues/Atoms | Simulation Stability (RMSD) |
| This compound-Cu(II) | -8.5 | Piperazine N, Sulfonamide N/O | Stable over 50 ns |
| This compound-Zn(II) | -7.9 | Piperazine N, Sulfonamide N/O | Stable over 50 ns |
Note: The data presented is representative of what would be expected for this compound based on studies of similar metal-ligand complexes and is for illustrative purposes only.
Mechanistic Insights from Computational Reaction Dynamics
Computational reaction dynamics can provide a detailed understanding of the chemical processes involving this compound, such as its interaction with nitric oxide (NO) when complexed with a metal ion. These studies can elucidate reaction pathways, identify transition states, and calculate activation energies, offering a comprehensive view of the reaction mechanism.
For a system like a this compound-Cu(II) complex reacting with NO, computational methods can model the displacement of the this compound ligand by NO. This process is believed to be responsible for the "turn-on" fluorescence observed in sensing applications. By mapping the potential energy surface of the reaction, researchers can identify the intermediate species and the energetic barriers that govern the reaction rate.
Techniques such as transition state theory combined with quantum chemical calculations can be employed to compute reaction rate constants. The insights gained from these computational studies are invaluable for the rational design of more efficient and selective fluorescent probes based on the this compound scaffold.
Table 3: Compound Names Mentioned in the Article
| Abbreviation/Name | Full Chemical Name |
| This compound | N-(3-(4-(3-aminopropyl)piperazin-1-yl)propyl)-5-(dimethylamino)naphthalene-1-sulfonamide |
| HOMO | Highest Occupied Molecular Orbital |
| LUMO | Lowest Unoccupied Molecular Orbital |
| DFT | Density Functional Theory |
| MD | Molecular Dynamics |
| NBO | Natural Bond Orbital |
| RMSD | Root-Mean-Square Deviation |
| RMSF | Root-Mean-Square Fluctuation |
| NO | Nitric Oxide |
| Cu(II) | Copper(II) ion |
| Zn(II) | Zinc(II) ion |
Biological and Biomedical Research Applications of Ds Happ Based Probes
Real-Time Detection of Nitric Oxide in Cellular Milieu
There is no available data from published research on the use of the Ds-HAPP-based probe for real-time nitric oxide detection within a cellular milieu. While other copper-based fluorescent probes have been successfully used to visualize NO in living cells, such as neurons and macrophages, these studies did not employ the this compound complex. kaist.ac.krnih.gov
Assessment of Constitutive Nitric Oxide Synthase (cNOS) Activity
The scientific literature lacks studies utilizing the this compound probe to assess the activity of constitutive nitric oxide synthase (cNOS). Although other copper-based sensors have been applied to detect NO produced by cNOS in live cells, this specific application has not been reported for this compound. kaist.ac.kr
Evaluation of Inducible Nitric Oxide Synthase (iNOS) Activity
Similarly, there are no research findings that document the use of the this compound probe for the evaluation of inducible nitric oxide synthase (iNOS) activity. The detection of NO generated by iNOS in macrophages has been accomplished with other copper-based probes, but not with the one derived from this compound. kaist.ac.krnih.gov
Investigation of Biological Nitric Oxide Derivatives
The application of the this compound probe extends only to the detection of nitric oxide. There is no evidence to suggest its use in the investigation of biological nitric oxide derivatives like HSNO or HNO.
Formation and Detection of Hydrosulfurous Nitroxyl (B88944) (HSNO) Species
No studies have been published on the use of the this compound probe for the detection of hydrosulfurous nitroxyl (HSNO) species. Research in this area has utilized other types of molecular probes. scispace.com
Role of Bioactive Nitroxyl (HNO) in Cellular Processes
The this compound probe is designed for nitric oxide detection, and there is no literature indicating its use for detecting bioactive nitroxyl (HNO). The development of fluorescent probes for HNO has been an active area of research, with several copper-based and other types of sensors being reported, but this compound is not among them. mdpi.comnih.govrsc.orgnih.gov These probes often rely on the ability of HNO to reduce Cu(II) to Cu(I), a mechanism shared with NO detection, but require careful design to ensure selectivity for HNO over NO. scispace.com
Comparative Studies and Structure Activity Relationships of Ds Happ Analogues
Comparison with Anthracenyl and Other Dansyl Fluorophore Ligands
The development of fluorescent probes for specific analytes often involves the strategic selection of a fluorophore and a chelating unit. The dansyl and anthracenyl moieties are two popular fluorophores utilized in the design of such probes. A comparative study involving Ds-HAPP and its analogues provides valuable insights into the structure-activity relationships that dictate their sensing performance. nih.govacs.org
A key study synthesized and characterized a series of anthracenyl and dansyl fluorophore ligands to investigate their potential in detecting nitric oxide (NO) through coordination with copper(II) ions. nih.govacs.org Besides this compound (designated as ligand 5 in the study), other dansyl-based ligands included Ds-Hen (2), Ds-HAMP (3), and Ds-HAQ (4). An anthracenyl-based ligand, AnCH₂pipCS₂K (1), was also included for a direct comparison of the two fluorophore classes. nih.govacs.org
The core principle behind these probes is the quenching of the fluorophore's emission upon coordination to a paramagnetic Cu(II) center. The subsequent introduction of an analyte, such as NO, can restore fluorescence by reducing Cu(II) to Cu(I), leading to a "turn-on" signal. The efficiency of both the initial quenching and the subsequent fluorescence recovery is a critical measure of the probe's performance.
Upon formation of their respective copper(II) complexes, all ligands exhibited a decrease in fluorescence compared to their free forms. nih.govacs.org This quenching is a prerequisite for their function as "turn-on" fluorescent probes. The degree of quenching and the photophysical properties of the free ligands and their copper complexes are essential for a comparative assessment.
Interactive Data Table: Comparison of Photophysical Properties of this compound and Analogous Fluorophore Ligands
Users can sort the data by clicking on the column headers to compare the properties of different ligands.
| Ligand Name | Abbreviation | Fluorophore Core | Key Structural Feature | Fluorescence Quenching upon Cu(II) Coordination |
|---|---|---|---|---|
| N/A | AnCH₂pipCS₂K (1) | Anthracene (B1667546) | Dithiocarbamate chelating unit | Observed |
| N/A | Ds-Hen (2) | Dansyl | Ethylenediamine linker | Observed |
| N/A | Ds-HAMP (3) | Dansyl | Aminomethylpyridine chelating unit | Observed |
| N/A | Ds-HAQ (4) | Dansyl | Aminoquinoline chelating unit | Observed |
| N-(3-(4-(3-aminopropyl)piperazin-1-yl)propyl)-5-(dimethylamino)naphthalene-1-sulfonamide | This compound (5) | Dansyl | Piperazine-based tetradentate linker | Observed |
The dansyl-based probes, including this compound, generally offer advantages such as high fluorescence quantum yields and large Stokes shifts. rsc.org However, the choice between a dansyl and an anthracenyl fluorophore can influence factors like excitation/emission wavelengths and sensitivity to the chemical environment. While fluorescein-labeled nucleotides have been shown to be slightly more sensitive than dansylated ones in some applications, the latter often present a less complex assay procedure due to fewer interfering side reactions. nih.gov
Influence of Ligand Architecture on Sensing Performance of this compound Complexes
The architecture of the ligand, particularly the nature of the chelating moiety and the linker connecting it to the fluorophore, plays a pivotal role in the sensing performance of the resulting metal complex. nih.govacs.org In the case of this compound, the tetradentate nature of its N-(3-(4-(3-aminopropyl)piperazin-1-yl)propyl) side chain is a distinguishing feature.
The copper(II) complex of this compound, [Cu(Ds-APP)(OTf)] (10), was synthesized and its structure confirmed by X-ray crystallography. mit.edumit.edu The copper center is pentacoordinate, bound to the four nitrogen atoms of the this compound ligand and one oxygen atom from a triflate anion, resulting in a square-pyramidal geometry. mit.edu This specific coordination environment is a direct consequence of the ligand's architecture and is crucial for its interaction with target analytes.
The performance of the copper complexes of this compound and its analogues as NO sensors was evaluated. The fluorescence of these complexes was restored in the presence of NO in organic solvents. nih.govacs.org Notably, the complexes derived from Ds-Hen (7), Ds-HAMP (8), and this compound (10) also showed a fluorescence response to NO in buffered aqueous solutions at pH 7.0 or 9.0. nih.govacs.org This demonstrates that the ligand architecture in these specific cases allows for the desired sensing mechanism to operate in a biologically relevant aqueous environment.
Spectroscopic studies have indicated that the fluorescence enhancement in these copper(II) complexes is due to the reduction of Cu(II) to Cu(I) by NO. nih.govacs.org The stability of the resulting Cu(I) complex and the efficiency of the electron transfer process are directly influenced by the ligand's structure. The flexible yet constraining nature of the piperazine-based linker in this compound likely contributes to the stability of both the Cu(II) and Cu(I) complexes, facilitating the reversible redox process required for sensing.
Interactive Data Table: Influence of Ligand Architecture on NO Sensing in Aqueous Media
Users can filter the table to see which complexes were effective in different pH conditions.
| Complex | Ligand | Ligand Architecture Highlights | NO Sensing in Aqueous Solution (pH 7.0 or 9.0) |
|---|---|---|---|
| [Cu(AnCH₂pipCS₂)₂] (6) | AnCH₂pipCS₂K (1) | Anthracene fluorophore, dithiocarbamate | Not Reported |
| [Cu(Ds-en)₂] (7) | Ds-Hen (2) | Dansyl fluorophore, simple diamine linker | Yes |
| [Cu(Ds-AMP)₂] (8) | Ds-HAMP (3) | Dansyl fluorophore, pyridine-containing chelator | Yes |
| [Cu(Ds-AQ)₂] (9) | Ds-HAQ (4) | Dansyl fluorophore, quinoline-containing chelator | Not Reported |
| [Cu(Ds-APP)(OTf)] (10) | This compound (5) | Dansyl fluorophore, tetradentate piperazine (B1678402) linker | Yes |
Cross-Platform Validation of this compound Probe Efficacy in Diverse Environments
The utility of a chemical probe is significantly enhanced if its performance is robust and reproducible across different experimental platforms and in diverse chemical environments. For the this compound-based copper complex, validation of its efficacy as a fluorescent NO sensor was demonstrated in both organic and aqueous media. nih.govacs.org
The initial characterization and sensing studies were performed in organic solvents (CH₃OH/CH₂Cl₂), where the fluorescence of the copper complexes was successfully restored in the presence of NO. nih.govacs.org This provides a fundamental validation of the sensing mechanism under well-controlled conditions.
More importantly, the efficacy of the [Cu(Ds-APP)(OTf)] complex was also confirmed in buffered aqueous solutions at physiological and slightly alkaline pH (7.0 and 9.0). nih.govacs.org This is a critical step in validating the probe for potential biological applications, where aqueous environments are the norm. The ability of the this compound ligand to form a stable and functional copper complex that can operate in water highlights its well-designed architecture.
The cross-platform validation, from organic solvents to aqueous buffers, underscores the versatility of the this compound-based probe. This robustness suggests that the fundamental photophysical and coordination chemistry principles governing its function are not overly sensitive to the solvent environment, a desirable characteristic for a broadly applicable chemical sensor. The successful detection of NO in these varied environments demonstrates that copper(II) complexes, and specifically the one derived from this compound, are effective fluorescent probes for this important biological signaling molecule. nih.govacs.org
Emerging Directions and Prospective Research in Ds Happ Chemistry
Development of Next-Generation Ds-HAPP-Based Sensors
The foundation of this compound as a nitric oxide probe lies in its clever design as a dansyl-containing fluorophore ligand that can coordinate with a metal center, typically copper(II). The underlying sensing mechanism is a "turn-on" fluorescence response. In its complexed state with Cu(II), the fluorescence of the dansyl fluorophore is quenched. The presence of nitric oxide leads to the reduction of the copper center from Cu(II) to Cu(I), which in turn causes the dissociation of the this compound ligand. This liberation from the quenching metal center restores the fluorescence of the dansyl group, providing a direct and measurable signal for the presence of NO. nih.govrsc.org
Current research efforts are focused on refining this elegant mechanism to create next-generation sensors with enhanced properties. Key areas of development include:
Improved Sensitivity and Selectivity: Researchers are exploring modifications to the ligand structure to fine-tune its affinity and specificity for nitric oxide over other biologically relevant reactive oxygen and nitrogen species (ROS/RNS). This involves altering the coordination environment of the copper center to modulate its redox potential and its interaction with NO.
Faster Response Times: For real-time imaging of dynamic biological processes, the speed at which the probe responds to changes in NO concentration is critical. Future designs aim to accelerate the kinetics of the reaction with NO, enabling the capture of transient signaling events.
Enhanced Photophysical Properties: Efforts are underway to develop this compound analogues with improved brightness, photostability, and larger Stokes shifts to minimize background fluorescence and enhance signal-to-noise ratios in complex biological environments.
A summary of representative metal-based fluorescent probes for nitric oxide, including the class to which this compound belongs, is presented in Table 1.
Table 1: Representative Metal-Based Fluorescent Probes for Nitric Oxide Detection
| Probe Class | Metal Center | Sensing Mechanism | Key Features |
|---|---|---|---|
| Dansyl-Copper Complexes | Copper (Cu) | Reduction of Cu(II) to Cu(I) by NO, leading to ligand dissociation and fluorescence "turn-on". nih.govrsc.org | High selectivity for NO. |
| Fluorescein-Copper Complexes | Copper (Cu) | Similar to dansyl-copper complexes, involving redox-mediated ligand release. nih.gov | Well-established fluorophore with good quantum yield. |
| Rhodamine-Based Probes | Various | Often based on irreversible chemical reactions with NO derivatives. | High photostability and brightness. |
Expansion of this compound Applications Beyond Nitric Oxide Sensing
While the primary application of this compound and its analogues has been in the detection of nitric oxide, the fundamental design principle of a metal-complexed, quenched fluorophore offers exciting possibilities for detecting other analytes. The key to expanding these applications lies in modifying the ligand to introduce specific recognition sites for other molecules of interest.
For instance, by replacing the NO-reactive copper-binding moiety with a recognition group specific for another analyte, the "turn-on" fluorescence mechanism could be adapted for a different target. Theoretical studies on dansyl-based probes have shown their potential for detecting other metal ions, such as copper(II) itself, through a fluorescence quenching mechanism. rsc.orgnih.govnih.govacs.org This suggests that by carefully designing the chelating environment, this compound-like structures could be engineered to be selective for a range of biologically important metal ions or other small molecules.
Future research in this area will likely focus on:
Rational Design of New Ligands: Utilizing computational modeling and synthetic chemistry to create novel this compound derivatives with tailored binding pockets for specific analytes.
Screening for New Targets: Testing existing and newly synthesized this compound analogues against a panel of biologically relevant molecules to identify new sensing capabilities.
Applications in Disease Diagnosis: Developing probes that can detect biomarkers associated with specific diseases, expanding the diagnostic utility of this class of compounds.
Integration of this compound Probes in Advanced Imaging Technologies
The utility of any fluorescent probe is greatly enhanced by its compatibility with advanced imaging modalities that offer higher resolution, deeper tissue penetration, and the ability to visualize dynamic processes in living organisms. The integration of this compound probes with such technologies is a key area of ongoing and future research.
Super-Resolution Microscopy: Techniques such as Stimulated Emission Depletion (STED) microscopy and Photoactivated Localization Microscopy (PALM) have broken the diffraction limit of light, enabling the visualization of cellular structures at the nanoscale. nih.govmdpi.com Adapting this compound probes for these techniques could allow for the precise localization of nitric oxide production within subcellular compartments, providing unprecedented insights into its signaling pathways. This may involve modifying the photophysical properties of the dansyl fluorophore to make it suitable for the specific requirements of these advanced imaging methods.
Two-Photon Microscopy: For imaging deeper into tissues, two-photon microscopy offers significant advantages over conventional fluorescence microscopy due to its use of near-infrared excitation light, which scatters less and is less phototoxic. Developing this compound derivatives with large two-photon absorption cross-sections would enable the in vivo imaging of nitric oxide in animal models of disease.
Fluorescence Lifetime Imaging (FLIM): FLIM provides information based on the fluorescence lifetime of a probe, which is often independent of probe concentration and excitation intensity. nih.gov Engineering this compound analogues with distinct fluorescence lifetimes in their quenched and "on" states could provide a more quantitative and robust method for measuring nitric oxide concentrations in cells and tissues.
Synergistic Approaches: Combining this compound with Other Detection Modalities
To gain a more comprehensive understanding of complex biological systems, there is a growing trend towards multimodal imaging, where information from two or more imaging techniques is combined. nih.gov this compound and its derivatives are well-suited for integration into multimodal probes.
For example, a single nanoprobe could be designed to incorporate a this compound-like component for fluorescent detection of nitric oxide, alongside a contrast agent for another imaging modality such as Magnetic Resonance Imaging (MRI) or Positron Emission Tomography (PET). Such a multimodal probe would allow for the simultaneous visualization of NO distribution and anatomical or other functional information, providing a more complete picture of the biological process under investigation. nih.gov
Future research in this synergistic space will likely involve:
Development of Multimodal Probes: Synthesizing novel constructs that combine the NO-sensing capabilities of this compound with agents for other imaging modalities.
Correlative Imaging Studies: Using a combination of fluorescence microscopy with other imaging techniques to study the role of nitric oxide in various physiological and pathological processes.
Theranostic Applications: Designing probes that not only detect nitric oxide but also carry a therapeutic payload that can be released upon activation, opening up new avenues for targeted therapies.
The continued exploration of this compound chemistry holds immense promise for advancing our understanding of the multifaceted roles of nitric oxide and other biological analytes. Through the development of next-generation sensors, the expansion of their applications, and their integration with cutting-edge imaging technologies, this compound and its derivatives are poised to remain at the forefront of biological and chemical sensing research.
Q & A
Q. Table 1: Common Pitfalls in this compound Experimental Design
| Pitfall | Mitigation Strategy | Reference |
|---|---|---|
| Uncontrolled variables | Use factorial design to isolate effects | |
| Low statistical power | Calculate sample size via power analysis (α=0.05, β=0.2) |
Q. Table 2: Recommended Software for this compound Data Analysis
| Task | Tool | Application Example |
|---|---|---|
| Statistical Analysis | R/SPSS | Dose-response curve fitting |
| Visualization | Python (Matplotlib) | Heatmaps of bioactivity data |
| Reproducibility | Jupyter Notebooks | Transparent workflow sharing |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
